An In-depth Technical Guide to Azasetron Hydrochloride-13C,d3
An In-depth Technical Guide to Azasetron Hydrochloride-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azasetron (B53510) Hydrochloride-13C,d3 is a stable isotope-labeled version of Azasetron hydrochloride, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. This isotopically labeled compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative mass spectrometry-based assays. Its use significantly enhances the accuracy and precision of pharmacokinetic studies and therapeutic drug monitoring of Azasetron. This guide provides a comprehensive overview of Azasetron Hydrochloride-13C,d3, including its chemical properties, a general approach to its synthesis, its mechanism of action, and detailed experimental protocols for its application in bioanalytical methods.
Introduction
Azasetron is a clinically significant antiemetic agent used for the management of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Accurate quantification of Azasetron in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. Azasetron Hydrochloride-13C,d3 is the deuterium (B1214612) and 13C-labeled form of Azasetron hydrochloride.[2] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest, co-elute chromatographically, and experience similar ionization effects, thereby correcting for matrix effects and variability in sample processing.[3]
Chemical and Physical Properties
The key chemical and physical properties of Azasetron Hydrochloride-13C,d3 are summarized in the table below. These properties are essential for its use in analytical method development.
| Property | Value | Reference |
| Chemical Name | Azasetron-13C,d3 Hydrochloride | |
| Molecular Formula | C₁₆¹³CH₁₈D₃Cl₂N₃O₃ | |
| Molecular Weight | 390.28 g/mol | |
| CAS Number | 1329611-23-5 | |
| Appearance | Solid | [4] |
| Solubility | Soluble in Water (with sonication) and DMSO | [4] |
Synthesis
A plausible synthetic strategy would be based on the known synthesis of unlabeled Azasetron, incorporating labeled precursors at key steps. For instance, a ¹³C-labeled carbonyl group could be introduced during the formation of the benzoxazine (B1645224) ring, and deuterium atoms (d3) could be incorporated via reduction with a deuterated reducing agent on a suitable precursor to the methyl group.
The synthesis of isotopically labeled compounds requires specialized expertise and is often performed by custom synthesis laboratories. The final product must be rigorously purified and characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its chemical identity, isotopic enrichment, and purity.
Mechanism of Action: 5-HT3 Receptor Antagonism
Azasetron, and by extension its isotopically labeled form, exerts its antiemetic effect by acting as a selective antagonist at serotonin 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[5]
During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release large amounts of serotonin (5-hydroxytryptamine, 5-HT).[5] This serotonin binds to 5-HT3 receptors, initiating a signaling cascade that leads to the sensation of nausea and the vomiting reflex.[5] Azasetron competitively blocks the binding of serotonin to these receptors, thereby preventing the transmission of the emetic signal.[5]
Signaling Pathway of 5-HT3 Receptor Activation and Antagonism by Azasetron
The following diagram illustrates the signaling pathway initiated by serotonin binding to the 5-HT3 receptor and the inhibitory action of Azasetron.
Experimental Protocols
Azasetron Hydrochloride-13C,d3 is primarily used as an internal standard for the quantification of Azasetron in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from established methods for similar compounds.[3]
Stock and Working Solutions
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of Azasetron Hydrochloride-13C,d3 in methanol (B129727).
-
Internal Standard (IS) Working Solution: Dilute the primary stock solution with a suitable solvent (e.g., 50% methanol in water) to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the expected analyte concentration and instrument sensitivity.
Sample Preparation (Protein Precipitation)
-
To 100 µL of a biological sample (e.g., plasma, urine), add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Azasetron: To be determined empiricallyAzasetron-13C,d3: To be determined empirically |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for Azasetron and its labeled internal standard need to be optimized for the specific mass spectrometer being used. This involves infusing a standard solution of each compound and identifying the precursor ion and the most abundant product ions.
Experimental Workflow
The following diagram outlines the typical workflow for a bioanalytical method using Azasetron Hydrochloride-13C,d3.
Pharmacokinetic Data
While specific pharmacokinetic data for Azasetron Hydrochloride-13C,d3 is not available, it is expected to have a pharmacokinetic profile virtually identical to that of unlabeled Azasetron due to the negligible kinetic isotope effect of ¹³C and the small effect of deuterium substitution in this context. The primary use of the labeled compound is as an internal standard, where its in-vivo behavior is not the primary focus. The pharmacokinetic parameters of unlabeled Azasetron are presented below.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~90% | [6] |
| Excretion (Unmetabolized in Urine) | 60-70% | [6] |
| pKi (5-HT3 Receptor) | 9.27 | [7] |
Conclusion
Azasetron Hydrochloride-13C,d3 is an essential analytical tool for researchers and drug development professionals working with Azasetron. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable quantification in complex biological matrices. Understanding its chemical properties, mechanism of action, and the appropriate experimental protocols for its use is critical for its effective implementation in preclinical and clinical research. This guide provides a foundational understanding to facilitate its application in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azasetron - Wikipedia [en.wikipedia.org]
